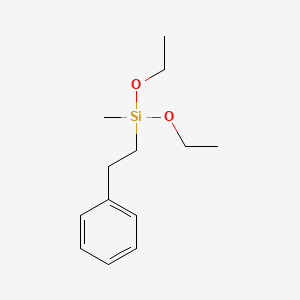

Diethoxymethyl(2-phenylethyl)silane

Description

Diethoxymethyl(2-phenylethyl)silane is a hypothetical organosilane compound with a silicon atom bonded to a diethoxymethyl group (–OCH₂CH₃)₂CH₃ and a 2-phenylethyl (–CH₂CH₂C₆H₅) substituent. While direct experimental data for this specific compound is absent in the literature, its properties can be inferred from structurally related silanes. Organosilanes are widely used as coupling agents in polymer composites, surface modifiers, and gas separation membranes due to their tunable hydrophobicity and reactivity .

Properties

CAS No. |

94087-39-5 |

|---|---|

Molecular Formula |

C13H22O2Si |

Molecular Weight |

238.40 g/mol |

IUPAC Name |

diethoxy-methyl-(2-phenylethyl)silane |

InChI |

InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |

InChI Key |

BHZXSECGGBRQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(CCC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.

Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.

Substitution: Halides, amines; temperatures between 25°C and 100°C.

Major Products Formed:

Oxidation: Silanols, siloxanes.

Reduction: Silanes.

Substitution: Halosilanes, aminosilanes.

Scientific Research Applications

Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares Diethoxymethyl(2-phenylethyl)silane (inferred structure) with key analogs:

*Inferred structure due to lack of direct experimental data.

Reactivity and Functional Performance

- Trimethoxy(2-phenylethyl)silane (TMPS): TMPS contains three methoxy groups, which hydrolyze faster than ethoxy groups under ambient conditions. Its phenylethyl group enhances adhesion to hydrophobic surfaces, making it ideal for silica coatings on quantum dots or hydrophobic templates .

- APDEMS: The aminopropyl group in APDEMS improves interfacial compatibility between zeolites and polymer matrices in mixed matrix membranes (MMMs). Studies show that APDEMS-modified zeolites enhance CO₂/CH₄ selectivity by 30% compared to unmodified counterparts, attributed to reduced interfacial voids .

Diethoxydiphenylsilane :

With two phenyl groups, this silane exhibits high thermal stability (decomposition temperature >300°C) and is used to modify epoxy resins. Its bulky substituents reduce reactivity but improve mechanical strength in composites .- Methyldiethoxysilane: This smaller silane acts as a crosslinker in silicone resins.

Influence of Substituents on Key Properties

- Hydrophobicity :

Phenylethyl and phenyl groups enhance hydrophobicity, critical for moisture-resistant coatings. TMPS and Diethoxydiphenylsilane outperform APDEMS in water contact angle tests (>100° vs. 75° for APDEMS) . - Reactivity :

Methoxy groups hydrolyze faster than ethoxy groups, accelerating condensation reactions. TMPS forms silica networks quicker than this compound (hypothetical) under acidic conditions . - Compatibility: Polar groups (e.g., –NH₂ in APDEMS) improve dispersion in polar polymers like polyethersulfone (PES), whereas phenyl groups favor non-polar matrices like polystyrene .

Gas Separation Membranes

APDEMS-modified zeolites in MMMs demonstrate a CO₂ permeability of 120 Barrer and selectivity of 45 for CO₂/CH₄, outperforming unmodified membranes by 25% . The aminopropyl group minimizes interfacial defects, a common issue with unmodified silanes .

Surface Treatments

TMPS is effective in coating hydrophobic nanoparticles but struggles with hydrophilic substrates. In contrast, Diethoxydiphenylsilane forms uniform films on carbon fibers, improving interfacial shear strength in composites by 40% .

Viscosity and Dispersion

Lower molecular weight silanes like Methyldiethoxysilane reduce compound viscosity, aiding processing but compromising reinforcement. Higher molecular weight analogs (e.g., APDEMS) improve micro-dispersion in rubbers, enhancing tensile strength by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.